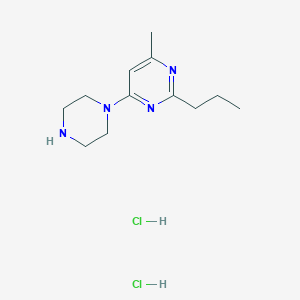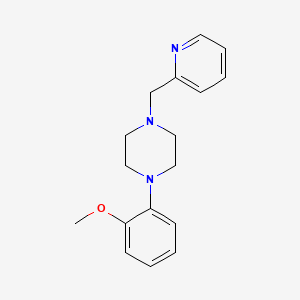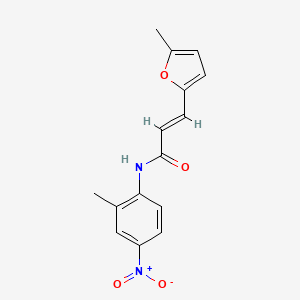
N-(2-amino-2-oxoethyl)-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-2-oxoethyl)-2-quinolinecarboxamide, commonly known as AQE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AQE belongs to the class of quinolinecarboxamides and has a molecular formula of C13H12N4O2.
Mechanism of Action
The mechanism of action of AQE is not yet fully understood. However, studies have suggested that AQE exerts its biological activity by modulating various cellular pathways. For example, AQE has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death, making AQE a potential anticancer agent.
Biochemical and Physiological Effects:
AQE has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that AQE can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacterial and fungal pathogens. In vivo studies have shown that AQE can reduce tumor growth and improve survival rates in animal models of cancer.
Advantages and Limitations for Lab Experiments
AQE has several advantages for lab experiments, including its relative ease of synthesis, low toxicity, and broad range of biological activities. However, AQE also has limitations, including its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for AQE research. One potential avenue is the development of AQE-based therapeutics for the treatment of cancer, inflammation, and infectious diseases. Another potential direction is the investigation of AQE's mechanism of action, which could provide insights into its biological activity and potential therapeutic applications. Additionally, further studies are needed to optimize the synthesis and formulation of AQE for use in preclinical and clinical studies.
Synthesis Methods
AQE can be synthesized by reacting 2-chloro-N-(2-oxo-2-phenylethyl)quinoline-2-carboxamide with ammonia in the presence of a palladium catalyst. This reaction results in the formation of AQE as a yellow solid with a yield of approximately 70%.
Scientific Research Applications
AQE has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. AQE has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of novel therapeutics.
properties
IUPAC Name |
N-(2-amino-2-oxoethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-11(16)7-14-12(17)10-6-5-8-3-1-2-4-9(8)15-10/h1-6H,7H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWZFXRKLMLVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine](/img/structure/B5343840.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(piperidin-1-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5343860.png)
![2-methyl-1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5343874.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343876.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclopentyl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5343884.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5343893.png)



![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343916.png)

![3-(benzylthio)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343940.png)
![N-[2-(dimethylamino)ethyl]-1-(4-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5343942.png)
